molecular formula C8H6BrFO3 B13602783 2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid

2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid

Cat. No.: B13602783
M. Wt: 249.03 g/mol
InChI Key: JGJDKWLFAZAEHY-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid is a halogenated aromatic hydroxyacetic acid derivative. Its structure consists of a phenyl ring substituted with bromine (Br) at position 3 and fluorine (F) at position 5, linked to a 2-hydroxyacetic acid moiety. This compound belongs to a class of molecules where halogen atoms and hydroxyl groups synergistically influence physicochemical properties, such as acidity, solubility, and reactivity.

Properties

Molecular Formula

C8H6BrFO3

Molecular Weight

249.03 g/mol

IUPAC Name

2-(3-bromo-5-fluorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6BrFO3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13)

InChI Key

JGJDKWLFAZAEHY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid typically involves the bromination and fluorination of a phenylacetic acid derivative. One common method includes the following steps:

    Bromination: The starting material, phenylacetic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride in the presence of a suitable solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, pressure regulation, and the use of advanced catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3-Bromo-5-fluorophenyl)acetic acid.

    Reduction: Formation of 2-(3-Bromo-5-fluorophenyl)ethanol.

    Substitution: Formation of 2-(3-Methoxy-5-fluorophenyl)-2-hydroxyacetic acid or 2-(3-Cyano-5-fluorophenyl)-2-hydroxyacetic acid.

Scientific Research Applications

2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Employed in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name CAS Number Substituents (Phenyl Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Source
2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid Not provided 3-Br, 5-F C₈H₆BrFO₃ 249.04 Expected higher acidity vs. glycolic acid due to EWG substituents -
2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid 668969-65-1 5-Br, 2-F C₈H₆BrFO₃ 249.04 Positional isomer; may exhibit distinct reactivity
2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid 1261521-14-5 2-Br, 5-CH₃ C₉H₉BrO₃ 259.07 Methyl group (EDG) reduces acidity vs. halogenated analogs
2-(3-Bromo-5-fluorophenyl)acetic acid 202000-99-5 3-Br, 5-F C₈H₆BrFO₂ 229.04 Lacks α-hydroxy group; lower polarity vs. target compound
Glycolic acid (2-hydroxyacetic acid) 79-14-1 None C₂H₄O₃ 76.05 High water solubility; industrial use in cosmetics

Substituent Impact Analysis :

  • Halogen Effects: Bromine and fluorine (electron-withdrawing groups, EWGs) increase the acidity of both the α-hydroxy and carboxylic acid groups compared to non-halogenated analogs like glycolic acid. The 3,5-dihalo substitution pattern may enhance resonance stabilization of the deprotonated forms .
  • Methyl Substitution : The methyl group in 2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid (CAS 1261521-14-5) acts as an electron-donating group (EDG), reducing acidity and increasing lipophilicity compared to halogenated analogs .
Physicochemical Properties
  • Solubility : Glycolic acid is highly water-soluble (>60% w/w), whereas bromo-fluorophenyl derivatives are expected to have reduced solubility due to hydrophobic aromatic rings. Substitution patterns (e.g., 3,5-dihalo vs. 2,5-dihalo) may further modulate solubility via crystal packing effects .
  • Acidity : The α-hydroxy group (pKa ~2–3 in glycolic acid) and carboxylic acid (pKa ~2.5) are both influenced by EWGs. For the target compound, estimated pKa values are lower than glycolic acid but higher than trifluoromethylated analogs (e.g., pKa ~1.8 for 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid) .

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